Tert-butyl 3-(tert-butylcarbamoyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(tert-butylcarbamoyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group attached to the piperidine ring, which is further substituted with a carbamoyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(tert-butylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for temperature control and mixing. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(tert-butylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted piperidine derivatives with various functional groups .
Scientific Research Applications
Tert-butyl 3-(tert-butylcarbamoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl 3-(tert-butylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, leading to inhibition or activation of its function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-chloro-1-piperidine carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(tert-butylcarbamoyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. The presence of both tert-butyl and carbamoyl groups enhances its utility in various synthetic and research applications .
Properties
Molecular Formula |
C15H28N2O3 |
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Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl 3-(tert-butylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)16-12(18)11-8-7-9-17(10-11)13(19)20-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18) |
InChI Key |
QUEILHXPPLIZCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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